molecular formula C9H12ClNO2S B13333798 4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide

4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide

Cat. No.: B13333798
M. Wt: 233.72 g/mol
InChI Key: CBJSQBYVNKJTBX-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a chlorine atom, an ethyl group, and a methyl group. This compound is a white crystalline solid that is stable under standard conditions. It is primarily used as an intermediate in organic synthesis and in the production of biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-2-methylaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional substituents.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Aromatic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Phenol derivatives.

    Electrophilic Aromatic Substitution: Nitro, sulfo, or halogen-substituted benzene derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmacophore in the development of antimicrobial and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effect.

Comparison with Similar Compounds

4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

    4-Chloro-N-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of an ethyl group, leading to different physicochemical properties and reactivity.

    4-Chloro-N-ethylbenzene-1-sulfonamide: Lacks the methyl group, resulting in different steric and electronic effects.

    4-Chloro-N-ethyl-2-methylbenzenesulfonamide: Similar structure but with different substitution patterns on the benzene ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

4-chloro-N-ethyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C9H12ClNO2S/c1-3-11-14(12,13)9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3

InChI Key

CBJSQBYVNKJTBX-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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